![molecular formula C24H19N3O4S B2482676 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide CAS No. 902903-89-3](/img/structure/B2482676.png)
2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds characterized by the presence of multiple functional groups, including a thioacetamide moiety, a benzofuran ring, and a pyrimidinyl group. This structural complexity suggests a potential for diverse chemical reactivity and physical properties, making it of interest in various chemical and pharmaceutical research areas.
Synthesis Analysis
The synthesis of compounds with similar structural frameworks often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of related pyrimidinyl sulfanyl acetamides involves constructing the pyrimidine core followed by the introduction of sulfur and acyl groups through selective reactions (Gangjee et al., 2005). The specific synthesis route for our compound would likely involve strategic functionalization of the furylmethyl and benzofuro[3,2-d]pyrimidin units before final assembly.
Molecular Structure Analysis
Crystal structure analysis of compounds with similar backbones reveals that the conformation of these molecules can significantly affect their properties and reactivity. For example, 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation around the methylene C atom of the thioacetamide bridge, which could influence the molecule's interaction with biological targets (Subasri et al., 2016).
Applications De Recherche Scientifique
Structural Analysis and Conformation
The study of crystal structures of related compounds reveals insights into the conformation and molecular interactions of similar complex molecules. For instance, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides highlights the importance of intramolecular hydrogen bonding in stabilizing the folded conformation of the molecule, suggesting a potential for detailed structural analysis in drug design (S. Subasri et al., 2016).
Synthesis and Design of Analogs
The synthesis of classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors showcases the methodologies for designing compounds that could interact with biological targets, hinting at the synthetic routes that could be explored for the molecule (A. Gangjee et al., 2004).
Antitumor and Inhibitory Activities
Research into the effects of structural modifications on the antitumor and enzyme inhibitory activities of similar compounds, such as the effect of C9-methyl substitution on classical 2,4-diaminofuro[2,3-d]pyrimidines, can provide valuable insights into the potential antitumor applications and enzyme inhibition capabilities of the molecule . These studies demonstrate how slight variations in molecular structure can significantly impact biological activity, which could guide the development of targeted therapies (A. Gangjee et al., 2000).
Topoisomerase Inhibitory Activity
The design, synthesis, and evaluation of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives, including those with furyl substitutions, for topoisomerase inhibitory activity and cytotoxicity against cancer cell lines, illustrate the potential of structurally related molecules to serve as leads in the development of cancer therapeutics. Such studies provide a framework for assessing the molecule's possible applications in cancer treatment (Pritam Thapa et al., 2013).
Dual Inhibitory Potential
The synthesis and evaluation of compounds as dual inhibitors of essential enzymes, like thymidylate synthase and dihydrofolate reductase, reveal the compound's potential role in dual-targeted cancer therapy. This approach can offer insights into developing multi-faceted therapeutic agents, providing a broad spectrum of activity against cancerous cells (A. Gangjee et al., 2008).
Propriétés
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-15-8-10-16(11-9-15)25-20(28)14-32-24-26-21-18-6-2-3-7-19(18)31-22(21)23(29)27(24)13-17-5-4-12-30-17/h2-12H,13-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELQRFVAAVZPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine](/img/structure/B2482595.png)
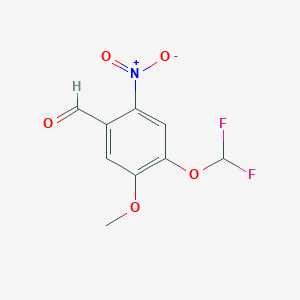
![[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2482599.png)
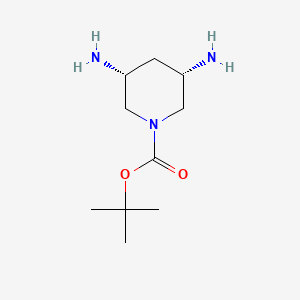
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2482602.png)
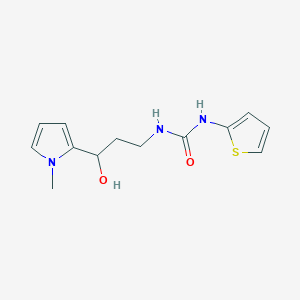
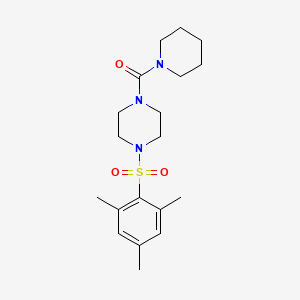
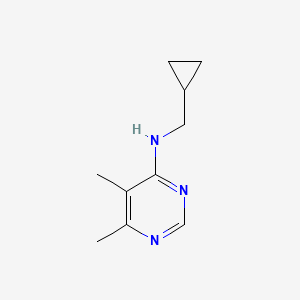
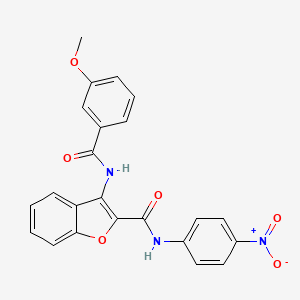

![N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2482613.png)
![N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2482614.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2482616.png)